(R)-(+)-8-methoxy-2-aminotetraline hydrochloride is a chiral compound that belongs to the class of substituted 2-aminotetralins, which are significant in medicinal chemistry due to their activity as serotonin and melatonin receptor agonists. This compound is characterized by its unique structural configuration, which contributes to its biological activity and potential therapeutic applications.
The compound is synthesized from various precursors, with methods involving both traditional organic synthesis and enzymatic approaches. Notably, the synthesis can begin from 5-methoxy-2-tetralone, which serves as a non-chiral substrate in the production of enantiopure forms of 8-methoxy-2-aminotetraline through asymmetric induction processes .
(R)-(+)-8-methoxy-2-aminotetraline hydrochloride falls under the category of pharmaceutical compounds, specifically as a neuroactive agent. Its classification can be further refined into:
The synthesis of (R)-(+)-8-methoxy-2-aminotetraline hydrochloride can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts or enzymes to enhance yield and selectivity.
(R)-(+)-8-methoxy-2-aminotetraline hydrochloride has a molecular formula of and a molecular weight of approximately 179.25 g/mol. The structural representation includes a methoxy group at the 8-position of the tetralin framework, contributing to its pharmacological properties .
Key structural data include:
(R)-(+)-8-methoxy-2-aminotetraline hydrochloride can undergo various chemical reactions including:
The reactivity of (R)-(+)-8-methoxy-2-aminotetraline is influenced by its functional groups and stereochemistry, making it suitable for diverse synthetic applications in drug development.
The mechanism by which (R)-(+)-8-methoxy-2-aminotetraline hydrochloride exerts its effects primarily involves interaction with serotonin and melatonin receptors. It acts as an agonist at these sites, leading to modulation of neurotransmitter release and influencing various physiological processes such as mood regulation and circadian rhythms .
Pharmacological studies indicate that this compound has subtype-selective activity, with varying affinities for different serotonin receptor subtypes, which may lead to differential therapeutic effects depending on receptor engagement .
Key physical properties include:
Chemical properties include:
Relevant data on these properties are crucial for handling and application in research settings .
(R)-(+)-8-methoxy-2-aminotetraline hydrochloride has several scientific uses:
The synthesis of enantiomerically pure 2-aminotetralin derivatives typically begins with achiral tetralone precursors. For 8-methoxy derivatives, 6- or 7-methoxy-1-tetralone serves as the key intermediate, synthesized via Friedel-Crafts acylation or Eaton’s reagent-mediated cyclization of substituted phenylbutanoic acids [9]. Reductive amination of these tetralones using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation generates the racemic amine scaffold. Alternatively, azide reduction provides access to the amine backbone: bromination of 8-methoxy-3,4-dihydronaphthalen-1(2H)-one followed by O-alkylation, mesylation, and azide displacement yields the azide intermediate, which undergoes Staudinger reduction or catalytic hydrogenation to the racemic amine [3] [9].
Table 1: Key Synthetic Routes to Racemic 8-Methoxy-2-aminotetralin
Starting Material | Key Steps | Reagents/Conditions | Overall Yield (%) |
---|---|---|---|
4-(3,4-Dimethoxyphenyl)butanoic acid | Cyclization, Bromination, Amination | Eaton’s reagent, NBS, NH₄OAc/NaBH₃CN | 45–58 |
8-Methoxy-1-tetralone | Reductive amination | NH₄OAc/NaBH₃CN, HCl | 65–75 |
5-Bromo-1-tetralone | CuI-catalyzed methoxylation, Azidation | CuI/NaOMe, MsCl/NaN₃, H₂/Pd-C | 50–60 |
Enantiomeric resolution of racemic 8-methoxy-2-aminotetralin employs chiral acylating agents to form separable diastereomers. (R)-O-Acetylmandeloyl chloride is the reagent of choice due to its crystallographic discrimination power. The racemic amine reacts with this chiral acid chloride in dichloromethane (DCM) with triethylamine (Et₃N) as base, yielding a mixture of (R,R)- and (R,S)-diastereomeric amides [9]. Fractional crystallization from ethanol/water or ethyl acetate/hexanes exploits differential solubility: the less soluble (R,R)-amide precipitates first, while the (R,S)-isomer remains in the mother liquor. Hydrolysis of the purified diastereomers uses 6N HCl in dioxane/water (1:1) at 80°C for 6–12 hours, cleaving the amide bond without racemization to deliver (R)-amine hydrochloride with >93% enantiomeric excess (ee) [9]. This method achieves high enantiopurity but sacrifices yield (theoretical maximum 50%) due to discarding the undesired enantiomer.
Table 2: Enantiomeric Resolution via (R)-O-Acetylmandeloyl Amides
Diastereomer | Solubility Profile | Crystallization Solvent | ee After Hydrolysis (%) |
---|---|---|---|
(R,R)-Amide | Insoluble | Ethanol/water (3:1) | 93–98 |
(R,S)-Amide | Soluble | Mother liquor concentrate | 90–95 |
Non-resolution approaches aim for direct enantiocontrol during C–N bond formation. Transition-metal-catalyzed asymmetric hydrogenation of 8-methoxy-1-tetralone imines using chiral Rh(I) or Ir(I) complexes (e.g., DuPhos or BINAP ligands) achieves up to 88% ee for the (R)-amine [3] [10]. However, coordinating methoxy groups complicate ligand-substrate matching. Biocatalytic methods using transaminases or amine oxidases show promise: engineered ω-transaminases convert 8-methoxy-2-tetralone to the (R)-amine via reductive amination with isopropylamine as the amino donor, achieving >99% ee but requiring cofactor recycling systems [10]. Enantioselective deprotonation of N-Boc-tetralinimine with chiral bases (e.g., (-)-sparteine) followed by electrophilic trapping yields (R)-products with moderate ee (70–80%), though scalability remains challenging [8].
Table 3: Catalytic Asymmetric Methods for (R)-8-Methoxy-2-aminotetralin Synthesis
Method | Catalyst/Enzyme | Key Condition | ee (%) | Limitation |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(S)-BINAP | 80 psi H₂, MeOH, 50°C | 85–88 | Methoxy coordination issues |
Biocatalytic Transamination | R-Selective ω-Transaminase | pH 7.5, 30°C, IPA co-substrate | >99 | Substrate inhibition |
Enantioselective Lithiation | (-)-Sparteine/n-BuLi | -78°C, THF, Boc-imine | 70–80 | Low yield, stringent conditions |
Diastereomeric crystallization remains the industrial standard for (R)-(+)-8-methoxy-2-aminotetralin HCl due to scalability and cost-effectiveness. Its advantages include high enantiopurity (>93% ee), minimal equipment requirements, and compatibility with hydrochloride salt formation. However, it suffers from material loss (40–45% maximum yield per cycle) and solvent-intensive processing [9]. Preparative chiral chromatography using polysaccharide-based columns (e.g., Chiralpak AD-H with ethanol/heptane/0.1% diethylamine) resolves the free base with >98% ee in a single pass. While avoiding derivatization, this method has high solvent consumption and lower throughput (gram-scale vs. kilogram-scale for crystallization), making it suitable primarily for analytical validation or small-batch API production . Hybrid approaches integrate initial crystallization for bulk separation followed by chromatographic polishing to upgrade ee from 90% to >99.5% for critical applications [10].
Critical Factors for Technique Selection:
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3